A Technical Deep Dive into the ABTS Antioxidant Assay: Principles and Protocols
A Technical Deep Dive into the ABTS Antioxidant Assay: Principles and Protocols
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant assay. This guide details the core principles, experimental procedures, and data interpretation of this widely used method for measuring antioxidant capacity.
Core Principle of the ABTS Assay
The ABTS antioxidant assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample. The fundamental principle of this assay lies in the generation of a stable, blue-green ABTS radical cation (ABTS•⁺). This radical is produced by the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate.[1][2] The ABTS•⁺ radical has a characteristic absorbance spectrum with a maximum peak at approximately 734 nm.[3][4]
When an antioxidant is introduced to the solution containing the ABTS•⁺ radical, it donates an electron or a hydrogen atom to the radical. This process neutralizes the ABTS•⁺ radical, converting it back to its colorless form (ABTS).[1][2][5] The reduction in the concentration of the ABTS•⁺ radical leads to a proportional decrease in the absorbance of the solution at 734 nm.[3][5] The extent of this decolorization, measured spectrophotometrically, is directly correlated with the antioxidant activity of the sample.[2][4]
The antioxidant capacity is typically quantified by comparing the sample's effect to that of a standard antioxidant, most commonly Trolox, a water-soluble analog of vitamin E.[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of a Trolox solution that would produce the equivalent antioxidant effect as the sample.[6]
Visualizing the Chemical Principle
The underlying chemical transformation in the ABTS assay can be visualized as follows:
Caption: The oxidation of colorless ABTS to the blue-green ABTS•⁺ radical and its subsequent reduction by an antioxidant.
Experimental Protocol
A generalized experimental protocol for the ABTS antioxidant assay is outlined below. It is important to note that specific parameters may be optimized based on the sample type and laboratory conditions.
1. Reagent Preparation:
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ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in deionized water.
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Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.
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ABTS•⁺ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This allows for the complete generation of the radical cation.
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Diluted ABTS•⁺ Solution: Before the assay, dilute the ABTS•⁺ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Trolox Standard Solutions: Prepare a series of standard solutions of Trolox in a suitable solvent at various concentrations (e.g., 0 to 500 µM).
2. Assay Procedure:
-
Pipette a small volume (e.g., 10-20 µL) of the sample or Trolox standard into a microplate well or a cuvette.
-
Add a larger volume (e.g., 180-200 µL) of the diluted ABTS•⁺ solution to the well or cuvette.
-
Mix the contents thoroughly.
-
Incubate the mixture at room temperature for a specific period (e.g., 6 minutes).
-
Measure the absorbance of the solution at 734 nm using a spectrophotometer.
3. Data Analysis:
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Calculate the percentage inhibition of the ABTS•⁺ radical for each sample and standard using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Create a calibration curve by plotting the percentage inhibition versus the concentration of the Trolox standards.
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Determine the TEAC value of the sample by interpolating its percentage inhibition on the Trolox calibration curve.
Experimental Workflow
The following diagram illustrates the typical workflow of the ABTS assay:
Caption: A step-by-step workflow diagram illustrating the ABTS antioxidant assay from reagent preparation to data analysis.
Quantitative Data Presentation
The antioxidant capacity of various compounds can be expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the ABTS•⁺ radicals) or as TEAC values. The table below summarizes the antioxidant activity of several common compounds as determined by the ABTS assay.
| Compound | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM antioxidant) |
| Gallic Acid | 1.03 ± 0.25[8] | 1.9 - 3.6 |
| (+)-Catechin | 3.12 ± 0.51[8] | 1.3 - 2.7 |
| Caffeic Acid | 1.59 ± 0.06[8] | 1.2 - 2.5 |
| Quercetin | 1.89 ± 0.33[8] | 1.5 - 4.7 |
| Rutin | 4.68 ± 1.24[8] | 1.0 - 2.4 |
| Ascorbic Acid | - | 0.9 - 1.1 |
| α-Tocopherol | - | 0.9 - 1.0 |
Note: TEAC values can vary depending on the specific assay conditions and the source of the data.
This in-depth guide provides a solid foundation for researchers and professionals to effectively utilize the ABTS assay for the evaluation of antioxidant activity in a variety of samples, contributing to advancements in food science, pharmacology, and drug development.
References
- 1. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpsonline.com [ijpsonline.com]
